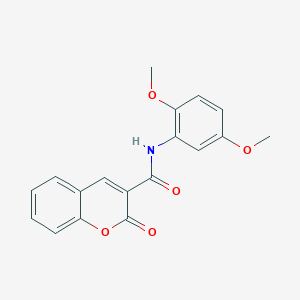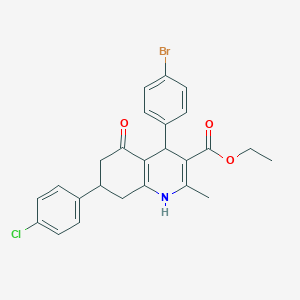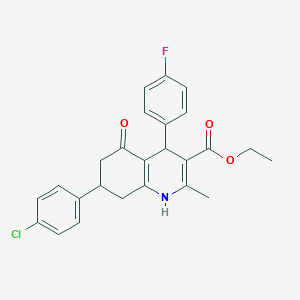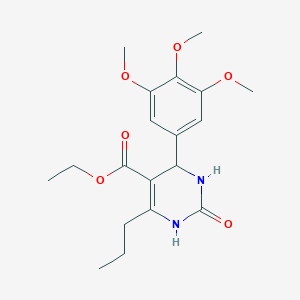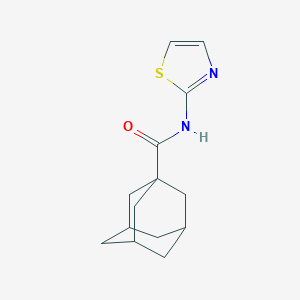
N-(1,3-thiazol-2-yl)adamantane-1-carboxamide
Overview
Description
N-(1,3-thiazol-2-yl)adamantane-1-carboxamide, commonly known as ADA, is a promising compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of adamantane, a cycloalkane molecule with a unique cage-like structure, and contains a thiazole ring that imparts additional pharmacological properties. ADA has been studied extensively for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been recognized for their potential in treating various bacterial infections. “N-(1,3-thiazol-2-yl)adamantane-1-carboxamide” could be investigated for its efficacy against pathogenic microorganisms such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans, which are common targets in antimicrobial studies .
Antifungal Activity
Similar compounds within the thiazole family have shown promising antifungal properties. This suggests that “N-(1,3-thiazol-2-yl)adamantane-1-carboxamide” may also be explored for its potential to inhibit fungal growth, contributing to the treatment of fungal infections .
Anticancer Activity
Thiazoles have been associated with antitumor and cytotoxic activities. The compound could be part of research aimed at understanding its effects on human tumor cell lines and its potential role as a therapeutic agent in cancer treatment .
Antioxidant Properties
The antioxidant properties of thiazole derivatives make them candidates for research into the treatment of diseases caused by oxidative stress. “N-(1,3-thiazol-2-yl)adamantane-1-carboxamide” may be studied for its ability to scavenge free radicals and protect against cellular damage .
Agricultural Applications
Some thiazole compounds have been found to promote plant growth and increase seed yield and oil content. Investigating “N-(1,3-thiazol-2-yl)adamantane-1-carboxamide” in an agricultural context could lead to discoveries related to crop yield enhancement .
Analgesic Applications
Given the recent interest in thiazoles for pain management, this compound might be explored for its potential analgesic effects, contributing to the development of new pain relief medications .
Antithrombotic Activity
Thiazole derivatives have been used as fibrinogen receptor antagonists with antithrombotic activity. Research into “N-(1,3-thiazol-2-yl)adamantane-1-carboxamide” could extend to its possible use in preventing blood clots .
Antihypertensive Effects
With thiazoles being investigated for hypertension treatment, there’s a possibility that “N-(1,3-thiazol-2-yl)adamantane-1-carboxamide” could also be studied for its potential antihypertensive effects .
Mechanism of Action
Target of Action
N-(1,3-thiazol-2-yl)adamantane-1-carboxamide is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various biological effects . For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
N-(1,3-thiazol-2-yl)adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c17-12(16-13-15-1-2-18-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENHUAQKRFCQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)adamantane-1-carboxamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isopropyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494356.png)
![Naphthalene-1-carboxylic acid [2-(3-chloro-phenyl)-2H-benzotriazol-5-yl]-amide](/img/structure/B494360.png)
![(3,5-Dimethoxy-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B494362.png)

![N,N-diethyl-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B494366.png)
![N-benzyl-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B494367.png)
![(4E)-2-(4-iodophenyl)-5-methyl-4-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B494368.png)
